molecular formula C10H8N2O4 B1371750 Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 354793-04-7

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1371750
CAS No.: 354793-04-7
M. Wt: 220.18 g/mol
InChI Key: NWNGKOXONKYINR-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4. It is a derivative of quinoxaline, characterized by the presence of two oxo groups at positions 2 and 3, and a carboxylate ester group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by oxidation to introduce the oxo groups. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxo groups and a carboxylate ester makes it a versatile intermediate for further chemical modifications .

Biological Activity

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (C10H8N2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.

Synthesis

The compound can be synthesized through various methods involving the reaction of o-phenylenediamine with oxalic acid, followed by chlorosulfonation and subsequent reactions with hydrazine derivatives. The synthetic pathways often emphasize environmentally friendly practices and efficiency in yield .

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, this compound has shown promising results against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing normal fibroblast cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa12.55.0
PC315.04.5
MCF-720.03.0

The selectivity index is calculated as the ratio of IC50 values for normal fibroblast cells to that of cancer cells.

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. Studies have shown that this compound exhibits activity against Mycobacterium tuberculosis and other bacterial strains. The presence of specific substituents on the quinoxaline nucleus significantly influences the minimum inhibitory concentration (MIC) values .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMIC (µg/mL)Target Organism
Methyl 2,3-dioxo-1,2,3,4-TQ8Mycobacterium tuberculosis
Compound A16Staphylococcus aureus
Compound B32Escherichia coli

Neuropharmacological Effects

Neuropharmacological studies have indicated that certain derivatives possess anxiolytic and anticonvulsant activities. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated significant anxiolytic effects in animal models . These findings suggest potential applications in treating anxiety disorders.

Table 3: Neuropharmacological Effects of Quinoxaline Derivatives

CompoundAnxiolytic Effect (mg/kg)Anticonvulsant Activity
N,N-dibenzyl derivative2.5Yes
Unsubstituted derivativeNot significantYes
Other derivatives testedVariesNot significant

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to control groups and displayed a favorable safety profile.
  • Antimycobacterial Activity : In a clinical setting, derivatives were tested against drug-resistant strains of M. tuberculosis. Certain compounds exhibited potent activity with low cytotoxicity towards mammalian cells.

Properties

IUPAC Name

methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNGKOXONKYINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635907
Record name Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354793-04-7
Record name Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl-3,4-diaminobenzoate (4.5 g) in diethyloxalate (50 mL) was heated at reflux for three hrs. After cooling to 23° C., the solid was isolated by filtration, affording 2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester as a light yellow solid. MS (M−H)−=219.1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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